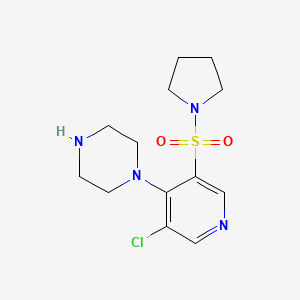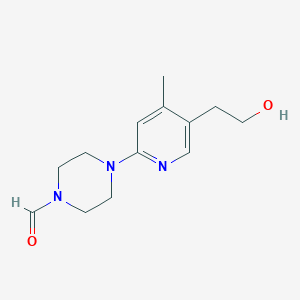
5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3F-α-PHP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one)
Uniqueness
5-(3-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and iodine atoms can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H7FIN3 |
|---|---|
Molekulargewicht |
303.07 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7FIN3/c10-6-3-1-2-5(4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI-Schlüssel |
RBXISORYKYERNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=NN2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







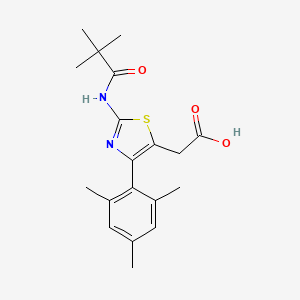
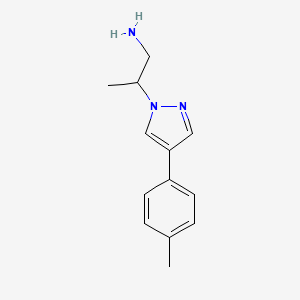


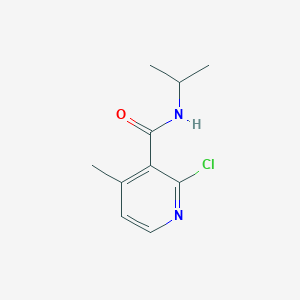
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

